molecular formula C20H19NO2S3 B2537643 1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide CAS No. 1797078-41-1

1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2537643
CAS No.: 1797078-41-1
M. Wt: 401.56
InChI Key: KIXYUXPLUCZLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H19NO2S3 and its molecular weight is 401.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Thiophen-2-yl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is a novel compound featuring a complex thiophene structure that has garnered attention for its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive understanding of its therapeutic potential.

Chemical Structure

The compound's structure is characterized by a cyclopentanecarboxamide backbone substituted with thiophene moieties. The presence of multiple thiophene rings is believed to enhance its biological activity through various mechanisms.

Anti-inflammatory Properties

Thiophene-based compounds have been extensively studied for their anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit key inflammatory mediators. For instance, a related thiophene derivative showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM .

Table 1: Summary of Anti-inflammatory Effects of Thiophene Derivatives

CompoundConcentration (µM)Inhibition of TNF-α (%)Inhibition of IL-6 (%)
Thiophene Derivative A106357
Thiophene Derivative B1005045

Anticancer Activity

The anticancer potential of thiophene derivatives has been documented in various studies. For example, compounds similar to our target structure demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 50 µM to over 100 µM depending on the specific derivative and cell line tested .

Table 2: Cytotoxic Activity of Thiophene Compounds

CompoundCell LineIC50 (µM)
Compound AHepG266 ± 1.20
Compound BMCF-750 ± 0.47
Compound CHepG254 ± 0.25

Antimicrobial Activity

Recent studies have also evaluated the antimicrobial properties of thiophene derivatives. These compounds have shown effectiveness against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The synthesis of new thiophene-based compounds has led to promising results in combating bacterial infections .

Table 3: Antimicrobial Efficacy of Thiophene Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound DS. pneumoniae32 µg/mL
Compound EP. aeruginosa16 µg/mL

The biological activities of thiophene derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation and cancer progression. For instance, inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been identified as a mechanism through which these compounds exert their anti-inflammatory effects . Additionally, the ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways has been noted in several studies.

Case Studies

  • Case Study on Anti-inflammatory Action : A study involving a thiophene derivative demonstrated significant reduction in inflammation markers in an animal model when administered at a dosage of 20 mg/kg. The compound effectively inhibited mast cell degranulation, showcasing its potential as an anti-inflammatory agent .
  • Case Study on Anticancer Activity : In vitro testing revealed that certain thiophene derivatives exhibited potent cytotoxicity against HepG2 cells, with IC50 values comparable to established chemotherapeutic agents like Sorafenib. This suggests that these compounds could serve as lead candidates for further development in cancer therapy .

Properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S3/c22-18(14-7-11-24-13-14)16-6-5-15(26-16)12-21-19(23)20(8-1-2-9-20)17-4-3-10-25-17/h3-7,10-11,13H,1-2,8-9,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXYUXPLUCZLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.